molecular formula C7H6N4O B092721 6-methyl-1H-pteridin-2-one CAS No. 16041-23-9

6-methyl-1H-pteridin-2-one

Cat. No. B092721
CAS RN: 16041-23-9
M. Wt: 162.15 g/mol
InChI Key: NIYGNRXIRWYLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-1H-pteridin-2-one is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 6-methylpterin and is a derivative of pterin, a naturally occurring compound found in many organisms.

Mechanism Of Action

The mechanism of action of 6-methyl-1H-pteridin-2-one is not fully understood. However, it is believed to act as a cofactor for various enzymes involved in the metabolism of amino acids, neurotransmitters, and other important cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-methyl-1H-pteridin-2-one are diverse and depend on the specific application. For example, in the synthesis of BH4, this compound plays a crucial role in the regulation of nitric oxide synthase, which is involved in the regulation of blood pressure and other cardiovascular functions. In addition, 6-methyl-1H-pteridin-2-one has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-methyl-1H-pteridin-2-one in lab experiments is its high solubility in water, which makes it easy to handle and manipulate. However, one limitation of this compound is its relatively high cost, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 6-methyl-1H-pteridin-2-one. One potential area of research is the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as medicine, agriculture, and biotechnology.
Conclusion:
In conclusion, 6-methyl-1H-pteridin-2-one is a heterocyclic organic compound that has potential applications in various fields, including biochemistry, medicine, and biotechnology. Its unique properties make it an attractive candidate for further research, and future studies may lead to new discoveries and applications.

Synthesis Methods

The synthesis of 6-methyl-1H-pteridin-2-one can be achieved through several methods, including the reaction of 6-methyl-2-amino-4-hydroxypyrimidine with formic acid or the reaction of 2-amino-4,6-dihydroxypyrimidine with methyl formate. The latter method is more commonly used due to its simplicity and high yield.

Scientific Research Applications

6-methyl-1H-pteridin-2-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a precursor for the synthesis of various cofactors, such as tetrahydrobiopterin (BH4) and folate.

properties

CAS RN

16041-23-9

Product Name

6-methyl-1H-pteridin-2-one

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

6-methyl-1H-pteridin-2-one

InChI

InChI=1S/C7H6N4O/c1-4-2-8-6-5(10-4)3-9-7(12)11-6/h2-3H,1H3,(H,8,9,11,12)

InChI Key

NIYGNRXIRWYLOP-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=N1)C=NC(=O)N2

Canonical SMILES

CC1=CN=C2C(=N1)C=NC(=O)N2

synonyms

6-Methyl-2(1H)-pteridinone

Origin of Product

United States

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